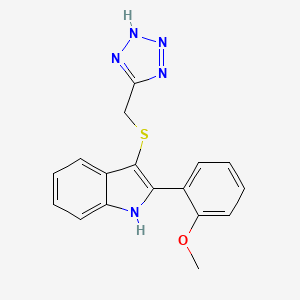
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrazolylmethylthio group, and an indole core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an appropriate electrophile.
Attachment of the Tetrazolylmethylthio Group: The tetrazolylmethylthio group can be attached through nucleophilic substitution reactions, where a tetrazole derivative reacts with a suitable leaving group on the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole core or the methoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1H-indole: Lacks the tetrazolylmethylthio group, resulting in different chemical and biological properties.
3-(1H-Tetrazol-5-ylmethylthio)-1H-indole: Lacks the methoxyphenyl group, leading to variations in reactivity and activity.
2-Phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole:
Uniqueness
2-(2-Methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-1H-indole is unique due to the presence of both the methoxyphenyl and tetrazolylmethylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66355-02-0 |
|---|---|
Molecular Formula |
C17H15N5OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-14-9-5-3-7-12(14)16-17(24-10-15-19-21-22-20-15)11-6-2-4-8-13(11)18-16/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
MVWYQIXFCOUJNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


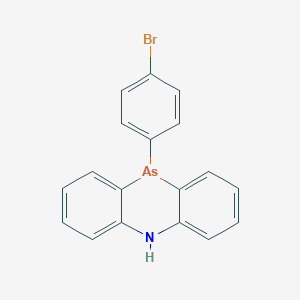
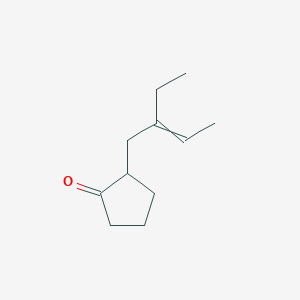
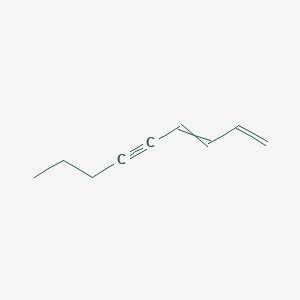

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
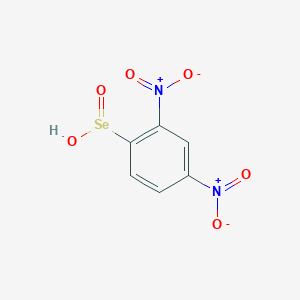
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
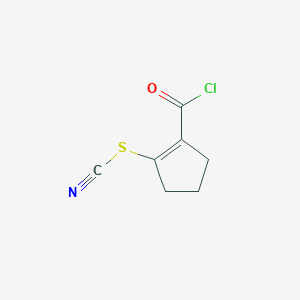

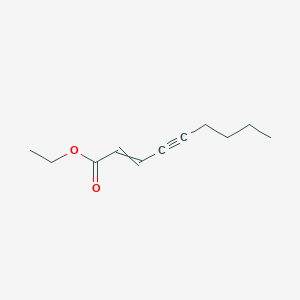
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
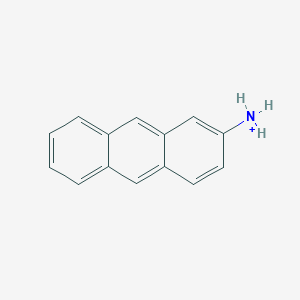
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

